1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine 1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 1468861-20-2
VCID: VC0347611
InChI: InChI=1S/C10H13N3O4S/c1-18(14,15)6-4-7(11)10-12-9(13-17-10)8-3-2-5-16-8/h2-3,5,7H,4,6,11H2,1H3
SMILES: CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=CO2)N
Molecular Formula: C10H13N3O4S
Molecular Weight: 271.3g/mol

1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine

CAS No.: 1468861-20-2

Cat. No.: VC0347611

Molecular Formula: C10H13N3O4S

Molecular Weight: 271.3g/mol

* For research use only. Not for human or veterinary use.

1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine - 1468861-20-2

Specification

CAS No. 1468861-20-2
Molecular Formula C10H13N3O4S
Molecular Weight 271.3g/mol
IUPAC Name 1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine
Standard InChI InChI=1S/C10H13N3O4S/c1-18(14,15)6-4-7(11)10-12-9(13-17-10)8-3-2-5-16-8/h2-3,5,7H,4,6,11H2,1H3
Standard InChI Key FLBJCWHRQGAGLW-UHFFFAOYSA-N
SMILES CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=CO2)N

Introduction

Chemical Identity and Structure

Basic Identification

1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine is a heterocyclic organic compound containing furan and 1,2,4-oxadiazole ring systems with a methylsulfonyl functional group. Below is a table containing its key identifiers:

PropertyValue
CAS Number1468861-20-2
Molecular FormulaC₁₀H₁₃N₃O₄S
Molecular Weight271.3 g/mol
IUPAC Name1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine
PubChem Compound ID62716480

The compound contains multiple functional groups that contribute to its chemical behavior, including the furan ring, the 1,2,4-oxadiazole heterocycle, a primary amine group, and a methylsulfonyl moiety.

Structural Characteristics

The molecule possesses several key structural features that define its chemical properties:

  • A furan ring (five-membered aromatic heterocycle with one oxygen atom)

  • A 1,2,4-oxadiazole ring (five-membered heteroaromatic ring containing three heteroatoms: one oxygen and two nitrogen atoms)

  • An amine group (-NH₂) attached to a carbon chain

  • A methylsulfonyl group (-SO₂CH₃)

These structural elements can be chemically represented using the following identifiers:

  • SMILES Notation: CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=CO2)N

  • Standard InChI: InChI=1S/C10H13N3O4S/c1-18(14,15)6-4-7(11)10-12-9(13-17-10)8-3-2-5-16-8/h2-3,5,7H,4,6,11H2,1H3

  • Standard InChIKey: FLBJCWHRQGAGLW-UHFFFAOYSA-N

Physicochemical Properties

Physical Properties

While specific experimental physical property data for this compound is limited in the available literature, predictions based on its structure suggest the following characteristics:

PropertyValue
Physical StateLikely solid at room temperature
SolubilityPotentially soluble in polar organic solvents
Melting PointNot reported in available literature
Boiling PointNot reported in available literature

Chemical Reactivity

The 1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine contains several reactive functional groups:

  • The primary amine group can participate in nucleophilic substitution reactions, condensations, and acylation reactions.

  • The furan ring system is susceptible to electrophilic aromatic substitution reactions, though less reactive than benzene.

  • The 1,2,4-oxadiazole ring contributes to the compound's potential biological activities through hydrogen bonding and π-π interactions.

  • The methylsulfonyl group (-SO₂CH₃) can act as an electron-withdrawing group, influencing the reactivity of neighboring functional groups.

Synthesis and Preparation

Synthetic Routes

  • The condensation of furan-2-carboxamidoxime with appropriately functionalized carboxylic acid derivatives

  • Cycloaddition reactions involving furan-containing nitriles and amidoximes

  • Multistep synthesis involving the preparation of the 1,2,4-oxadiazole core followed by incorporation of the methylsulfonyl and amine functionalities

Furan-containing heterocycles are often synthesized through various condensation reactions, similar to those employed in the synthesis of benzodifuranyl compounds described in related research .

Comparison with Related Compounds

Structural Similarities to Other Biologically Active Compounds

Several structurally related compounds have demonstrated biological activity, providing context for potential applications of 1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine:

  • 3-(Furan-2-yl)-1,2-oxazol-5-amine, a related heterocyclic compound with a simpler structure, shares the furan ring but contains an isoxazole ring instead of an oxadiazole .

  • Benzodifuranyl compounds containing oxadiazepine-trione structures have demonstrated significant COX inhibitory activities, suggesting potential anti-inflammatory properties for our compound of interest .

The table below compares key features of these related compounds:

CompoundCore StructureKey Functional GroupsReported Activities
1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amineFuran + 1,2,4-oxadiazolePrimary amine, MethylsulfonylNot extensively reported
3-(Furan-2-yl)-1,2-oxazol-5-amineFuran + IsoxazolePrimary amineNot extensively reported
Benzodifuranyl oxadiazepine derivativesBenzodifuran + OxadiazepineVarious substituentsCOX-2 inhibition, Analgesic, Anti-inflammatory

Heterocyclic Framework Significance

The 1,2,4-oxadiazole ring system present in the compound is a privileged structure in medicinal chemistry, often associated with various biological activities including:

  • Antimicrobial properties

  • Anti-inflammatory effects

  • Enzyme inhibition capabilities

  • Potential central nervous system activities

Similarly, furan-containing heterocycles have demonstrated diverse biological activities across multiple therapeutic areas, suggesting potential applications for the compound under review.

These analytical techniques are commonly employed for structure elucidation of heterocyclic compounds, as referenced in the analysis of related compounds .

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